4'-烯丙基苯乙酮

描述

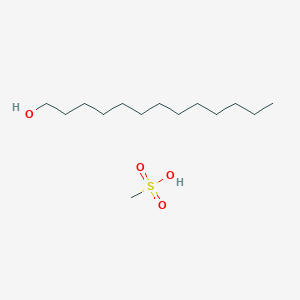

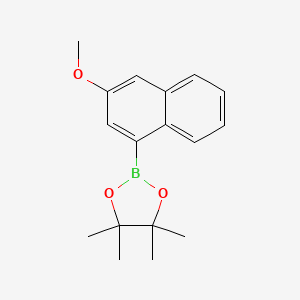

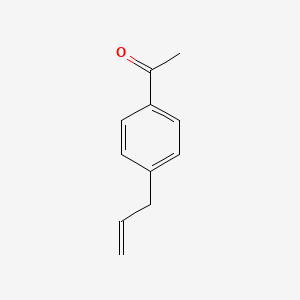

4’-Allylacetophenone , also known as 4-Propenylacetophenone , is an organic compound with the chemical formula C<sub>10</sub>H<sub>10</sub>O. It belongs to the class of aromatic ketones and is characterized by an allyl group (CH<sub>2</sub>CHCH<sub>2</sub>) attached to the para position of the acetophenone ring.

Synthesis Analysis

The synthesis of 4’-Allylacetophenone involves various methods, including Friedel-Crafts acylation . In this reaction, acetophenone reacts with allyl chloride or allyl bromide in the presence of a Lewis acid catalyst (such as aluminum chloride) to form the desired product. The reaction proceeds via electrophilic aromatic substitution, resulting in the substitution of a hydrogen atom on the benzene ring with the allyl group.

Molecular Structure Analysis

The molecular structure of 4’-Allylacetophenone consists of a benzene ring (phenyl group) attached to an acetophenone moiety. The allyl group extends from the para position of the phenyl ring. The compound exhibits both aromatic and carbonyl functionalities, making it an interesting target for various applications.

Chemical Reactions Analysis

- Hydrogenation : 4’-Allylacetophenone can be hydrogenated to form 4’-Allylacetophenol , which contains a hydroxyl group at the para position.

- Oxidation : Oxidation of the allyl group can lead to the formation of carboxylic acids or other functionalized derivatives.

- Grignard Reaction : The compound can react with Grignard reagents to yield substituted derivatives.

- Michael Addition : The allyl group allows for Michael addition reactions with nucleophiles.

Physical And Chemical Properties Analysis

- Melting Point : Approximately 50–52°C.

- Boiling Point : Around 240–245°C.

- Solubility : Soluble in organic solvents (e.g., ethanol, acetone) but sparingly soluble in water.

- Odor : Exhibits a sweet, floral, and slightly spicy odor.

科学研究应用

合成应用

- 色酮合成:4'-烯丙基苯乙酮衍生物用于合成各种色酮。一项研究证明了取代的-2-羟基-3-烯丙基苯乙酮转化为多官能1-(2-羟基-3-烯丙基芳基)-5-芳基-4-戊烯-1,3-二酮,最终产生取代的8-烯丙基-2-苯乙烯色酮 (Reddy & Krupadanam, 1996)。

环境影响研究

- 光化学转化研究:对地表水中药物的光化学转化的研究已确定了4-异丁基苯乙酮等化合物是有害副产品。这些研究强调了对这些化合物进行环境监测的必要性 (Ruggeri et al., 2013)。

光谱分析

- 光谱性质分析:已使用FT-IR、FT-拉曼和紫外-可见光谱等光谱方法分析了苯乙酮衍生物(如4-己基苯乙酮)的分子结构和振动波数。这些研究提供了对这些化合物的物理和化学性质的见解 (Saravanan & Balachandran, 2015)。

有机化学

- 有机反应催化:研究表明苯乙酮衍生物可用于催化有机反应。例如,肟衍生的钯环已用于烯丙醇的芳基化,从而合成β-芳基化羰基化合物 (Alacid & Nájera, 2007)。

热解研究

- 热解动力学:已确定包括4-羟基苯乙酮在内的羟基苯乙酮的热解动力学,从而深入了解其热稳定性和分解机理 (Monascal et al., 2017)。

绿色化学

- 绿色化学方法:已对使用环保且可重复使用的催化剂从间苯二酚和乙酸合成二羟基苯乙酮进行了研究。这符合绿色化学的原则 (Yadav & Joshi, 2002)。

药物中间体的合成

- 药物合成的中间体:苯乙酮衍生物已被合成为西普conazole等药物的中间体 (Mei, 2010)。

均相催化

- 均相催化研究:使用乙酸铑(II)作为催化剂,对烯烃的选择性烯丙基氧化和碳-碳键断裂的研究促进了均相催化的发展 (Uemura & Patil, 1982)。

安全和危害

- Irritant : 4’-Allylacetophenone may cause skin and eye irritation.

- Flammable : It is a flammable liquid.

- Toxicity : Limited toxicity data are available; handle with care.

未来方向

- Biological Studies : Investigate its potential pharmacological activities and interactions.

- Synthetic Modifications : Explore derivatization strategies to enhance specific properties.

- Industrial Applications : Assess its use in perfumery, flavoring, or pharmaceuticals.

属性

IUPAC Name |

1-(4-prop-2-enylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h3,5-8H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDMHXSCNTJQYOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Allylacetophenone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。